Home > Products > Screening Compounds P11759 > N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide
N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide -

N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

Catalog Number: EVT-6045471
CAS Number:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of pyrazoline derivatives is often achieved through the cyclocondensation reaction between α,β-unsaturated carbonyl compounds and substituted hydrazines. Different reaction conditions and catalysts can be employed depending on the specific substituents desired on the pyrazoline ring. [, , ]

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives has been extensively studied using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal key structural features like bond lengths, angles, dihedral angles, and intermolecular interactions, which are crucial for understanding their properties and biological activities. [, , , , , , , , , , , , , , ]

Mechanism of Action
  • Metal chelation: Forming complexes with metal ions involved in biological processes. [, , ]
Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives are influenced by their substituents and can be analyzed using techniques like melting point determination, solubility tests, spectroscopy, and chromatography. []

Applications
  • Antibacterial Agents: Several studies have reported the synthesis and evaluation of pyrazoline derivatives as potential antibacterial agents against various bacterial strains. [, , ]
  • Antioxidant Activity: Certain pyrazoline derivatives have demonstrated antioxidant properties, which could be beneficial for preventing oxidative stress-related diseases. [, ]
  • Anticancer Activity: Research suggests that some pyrazoline derivatives exhibit promising anticancer activity against various cancer cell lines. []
  • Other Applications: Pyrazoline derivatives have also been investigated for their potential as antiviral agents, anti-inflammatory agents, and for treating other diseases. [, ]

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide []

    Compound Description: This compound features a pyrazoline ring substituted at the N1 position with a complex thiazole-acetamide moiety. This structure was synthesized and characterized using FT-IR, NMR, and LCMS techniques [].

-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)quinazolin-4(3H)-one Derivatives []

    Compound Description: This series of compounds features a pyrazoline ring directly linked to a quinazolinone moiety. These derivatives were synthesized using a novel, efficient, and cost-effective method involving polyphosphoric acid as a catalyst [].

Chlorido{1-(2,3-dimethyl-5-oxido-1-phenyl-1H-pyrazol-2-ium-4-yl-κO)-2-[3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene-κO]hydrazin-1-ido-κN1}copper(II) []

    Compound Description: This complex features a copper(II) ion coordinated to a tridentate ligand derived from 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one. This complex adopts a slightly distorted square-planar coordination geometry around the copper center [].

-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide []

    Compound Description: This compound features a pyrazolone core with a conjugated butenylidene chain incorporating a fluoroaniline group. The molecule also possesses a benzenesulfonamide moiety, and its crystal structure is stabilized by intra- and intermolecular hydrogen bonds [].

(E,E)-4-{4-[3-(4-Chloroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide []

    Compound Description: This compound is a pyrazolone derivative with a conjugated butenylidene chain substituted with a chloroaniline group. It also contains a benzenesulfonamide moiety, and its crystal structure reveals intramolecular hydrogen bonds and the formation of dimers through intermolecular hydrogen bonding [].

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide []

    Compound Description: This compound is a pyrazoline derivative with a methylphenyl substituent and an imidazole-carboxamide group linked via an amidine moiety. The structure exhibits delocalization of π-electron density and adopts a specific conformation due to intramolecular hydrogen bonding [].

,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one and its Co(II), Ni(II), Mn(II), and Cu(II) Complexes []

    Compound Description: This compound is a pyrazolone derivative characterized by a pyrazol-3(2H)-one moiety linked to a 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene group through an ethylamino bridge. This compound acts as a ligand, forming complexes with Co(II), Ni(II), Mn(II), and Cu(II) ions []. These complexes were studied for their potential antibacterial properties.

Bis{N-[(Z)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]benzylamido-κ2N,O}copper(II) []

    Compound Description: This copper(II) complex features two deprotonated 4-[(benzylamino)phenylmethylene]-5-methyl-2-phenylpyrazol-3-one ligands, coordinating to the copper ion through their amide nitrogen and carbonyl oxygen atoms [].

-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide []

    Compound Description: This compound comprises a pyrazolone ring directly connected to a benzenesulfonamide group. The structure is nearly planar, and its crystal packing is influenced by hydrogen bonding involving the amino group of the sulfonamide moiety [].

Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate []

    Compound Description: This compound is a pyrazolone derivative existing in its enamine-keto form, stabilized by intramolecular hydrogen bonding. The crystal structure reveals the formation of chains through intermolecular interactions [].

-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole []

    Compound Description: This compound is characterized by a complex structure featuring two interconnected pyrazole rings, one of which is part of a 4,5-dihydro-1H-pyrazole moiety. The molecule incorporates various substituents, including halogenated phenyl rings and a triazole group [].

,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

    Compound Description: This compound features a pyrazolone core structure with a thiophene ring linked through a methylene bridge. The structure is stabilized by an intramolecular hydrogen bond, and the thiophene ring exhibits disorder in the crystal structure [].

N-[(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(phenyl)methyl]glycine Ethyl Ester []

    Compound Description: This compound is a pyrazolone derivative characterized by a glycine ethyl ester moiety attached to the pyrazolone ring through a methylene linker. The compound exists in its enamine-keto form, stabilized by intramolecular hydrogen bonds, and can act as a neutral tridentate ligand [].

-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles []

    Compound Description: These two series of compounds feature a 4,5-dihydro-1H-pyrazole ring linked to a thiazole ring, with a triazole group incorporated into the structure. These compounds were synthesized using multistep reactions involving chalcones and pyrazolin-N-thioamides as key intermediates [].

-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole []

    Compound Description: This compound features a 4,5-dihydro-1H-pyrazole ring connected to a thiazole ring, which is further substituted with a triazole group. The pyrazoline ring is substituted with fluorophenyl and methylphenyl groups, adding to the structural complexity of the molecule [].

-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid (NPOPPBA) []

    Compound Description: This compound is a 4,5-dihydro-1H-pyrazol-5-one derivative containing a nitrophenyl group, a phenyl group, and a benzoic acid moiety. It has been investigated in silico for its potential as a non-peptidic inhibitor of 3CLpro, a protease target for COVID-19 treatment. The computational studies suggest its potential for oral absorption and possible inhibitory activity against CYP2C19 and CYP2C9 enzymes [].

-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole []

    Compound Description: This compound comprises a 4,5-dihydro-1H-pyrazole ring attached to a benzothiazole moiety and substituted with methoxyphenyl and phenyl groups. The crystal structure reveals weak intermolecular interactions contributing to the packing arrangement [].

Methyl 2-{1-[(Z)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]ethylamino}-3-phenylpropanoate []

    Compound Description: This compound is a pyrazolone derivative characterized by an ethylamino group bridging the pyrazolone ring to a phenylpropanoate moiety. It exists in its enamine-keto form and exhibits a specific conformation due to intramolecular hydrogen bonding [].

N′-[(4Z)-1-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hexyl]benzenesulfonohydrazide []

    Compound Description: This compound is a pyrazolone derivative featuring a benzenesulfonohydrazide group attached to the pyrazolone ring through a hexylidene linker. It exists in the enamine tautomeric form and exhibits intra- and intermolecular hydrogen bonding, leading to the formation of dimers in the crystal structure [].

Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropionate []

    Compound Description: This pyrazolone derivative features a nitrophenyl group linked to the pyrazolone ring via a methylene bridge. The structure exists in its keto-enamine tautomeric form, stabilized by intramolecular hydrogen bonding, and forms chains through intermolecular C—H⋯O hydrogen bonds in the crystal structure [].

-(3-Methylphenyl)-3-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione []

    Compound Description: This compound features a 4,5-dihydro-1H-1,2,4-triazole-5-thione ring system linked to a pyrazole ring via a methylene bridge. The molecule adopts a "contorted" conformation, and the crystal structure reveals the formation of dimers through complementary hydrogen bonding [].

-Methyl-4-{methylidene}-1-phenyl-1H-pyrazol-5(4H)-one []

    Compound Description: This compound features a complex structure with two pyrazolone rings linked by a multi-substituted benzylamino moiety. The molecule exhibits intramolecular hydrogen bonding and specific conformational preferences influenced by the substituents [].

(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone Monohydrate []

    Compound Description: This compound features a 4,5-dihydro-1H-pyrazol-5-ol ring connected to a pyridine ring through a carbonyl group. The crystal structure is a monohydrate, and the packing arrangement is influenced by intermolecular hydrogen bonding and π-π stacking interactions [].

,5-Dimethyl-4-{[1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)ethyl]amino}-2-phenyl-1H-pyrazol-3(2H)-one []

    Compound Description: This compound features two pyrazole rings linked by an ethylamino bridge. One of the pyrazole rings exists as a pyrazol-3(2H)-one moiety. The structure exhibits an intramolecular hydrogen bond and specific dihedral angles between the ring systems [].

-[3-(2-Methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propane-1-one []

    Compound Description: This compound is a 4,5-dihydro-1H-pyrazole derivative with a phenyl group at the C3 position and a propanoyl group at the N1 position. It also features a 2-methyl-4-phenylquinoline substituent at the C3 position of the pyrazoline ring []. This compound showcases the structural diversity achievable through modifications at various positions of the pyrazoline ring.

Methyl N-[(4-chlorophenyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]glycinate []

    Compound Description: This compound is a pyrazolone derivative featuring a chlorophenyl group and a glycine methyl ester moiety attached to the pyrazolone ring through a methylene bridge. The structure exists in its enamine-keto form and forms double chains in the crystal structure due to intermolecular hydrogen bonds [].

Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate []

    Compound Description: This compound, existing in its enamine-keto form, incorporates a thiophene ring connected to the pyrazolone core via a methylene amino bridge. Its structure is stabilized by intramolecular hydrogen bonding, and the thiophene ring exhibits disorder [].

Properties

Product Name

N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide

IUPAC Name

N-[4-[(4Z)-4-benzylidene-3-methyl-5-oxopyrazol-1-yl]phenyl]acetamide

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C19H17N3O2/c1-13-18(12-15-6-4-3-5-7-15)19(24)22(21-13)17-10-8-16(9-11-17)20-14(2)23/h3-12H,1-2H3,(H,20,23)/b18-12-

InChI Key

KJQCHRWJXANNAQ-PDGQHHTCSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.